molecular formula C12H11BrN2O3 B8396444 Ethyl 4-amino-5-(3-bromophenyl)isoxazole-3-carboxylate

Ethyl 4-amino-5-(3-bromophenyl)isoxazole-3-carboxylate

Cat. No.: B8396444
M. Wt: 311.13 g/mol
InChI Key: ZCMICZMHRLBBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-5-(3-bromophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H11BrN2O3 and its molecular weight is 311.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 4-amino-5-(3-bromophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)10-9(14)11(18-15-10)7-4-3-5-8(13)6-7/h3-6H,2,14H2,1H3

InChI Key

ZCMICZMHRLBBBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1N)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

This material from Example 21B was dissolved in a mixture of EtOH (6 mL) and water (2 mL). Ammonium chloride (160 mg, 3 mmol) and iron powder (1.6 g, 28 mmol) were added at r.t. The reaction mixture was filtered after 1 h. The filtrate was extracted with ethyl acetate (3×30 mL). The combined organic extracts were dried over MgSO4, concentrated, and purified by flash column chromatography (20% ethyl acetate in hexanes) to provide the titled compound (390 mg, 17% for two steps).
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
17%

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